molecular formula C8H10ClN3O2 B11818904 Ethyl 2-(4-amino-6-chloropyrimidin-5-YL)acetate CAS No. 1095822-23-3

Ethyl 2-(4-amino-6-chloropyrimidin-5-YL)acetate

Cat. No.: B11818904
CAS No.: 1095822-23-3
M. Wt: 215.64 g/mol
InChI Key: VWKQPLPIQGMUAQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate is a versatile organic compound with a pyrimidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both amino and chloro substituents on the pyrimidine ring makes it a valuable intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate typically involves the reaction of ethyl 2-(4-chloropyrimidin-5-yl)acetate with ammonia. This reaction can be carried out under various conditions, such as refluxing in ethanol or using a basic medium like sodium bicarbonate in ethanol .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate depends on its specific application. In medicinal chemistry, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of the amino and chloro groups allows for specific interactions with the enzyme’s active site, enhancing its inhibitory effect .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate is unique due to the presence of both amino and chloro groups on the pyrimidine ring, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable intermediate in the synthesis of various bioactive and industrially relevant compounds .

Properties

CAS No.

1095822-23-3

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate

InChI

InChI=1S/C8H10ClN3O2/c1-2-14-6(13)3-5-7(9)11-4-12-8(5)10/h4H,2-3H2,1H3,(H2,10,11,12)

InChI Key

VWKQPLPIQGMUAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=CN=C1Cl)N

Origin of Product

United States

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